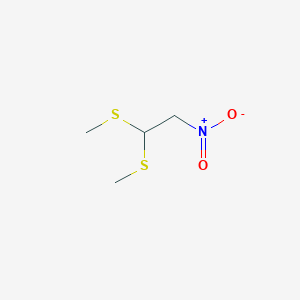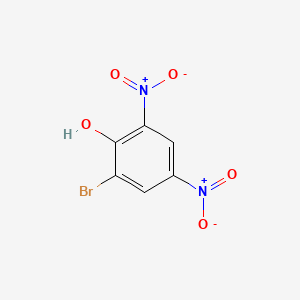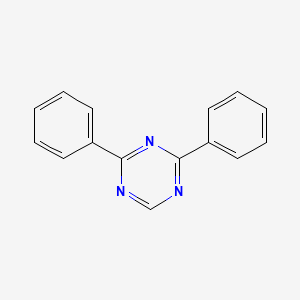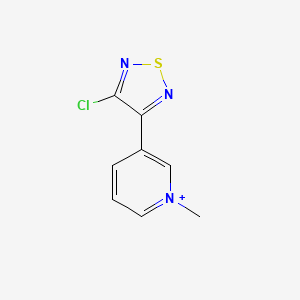
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridinium ring substituted with a 4-chloro-1,2,5-thiadiazol-3-yl group and a methyl group, with an iodide ion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole typically involves the reaction of 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine with methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out at elevated temperatures. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Various substituted pyridinium salts.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring is known to interact with metal ions, which can affect the compound’s biological activity. Additionally, the pyridinium ring can participate in π-π interactions with aromatic residues in proteins, further influencing its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 5-chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
- 5-chloro-3-cyclopropyl-1,2,4-thiadiazole
- 5-chloro-3-methyl-1,2,4-thiadiazole
Uniqueness
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole is unique due to the presence of both a pyridinium ring and a thiadiazole ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The iodide ion also contributes to its reactivity and solubility, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H7ClN3S+ |
|---|---|
Molekulargewicht |
212.68 g/mol |
IUPAC-Name |
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H7ClN3S/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7/h2-5H,1H3/q+1 |
InChI-Schlüssel |
WQPPYARIYBMWQE-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C2=NSN=C2Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

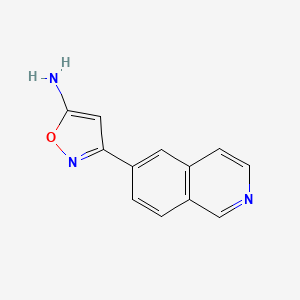
![N-[3-(Dimethylamino)propyl]-2-(2-oxopyrrolidin-1-YL)acetamide](/img/structure/B8717971.png)
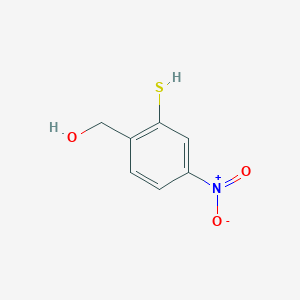
![Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B8717986.png)
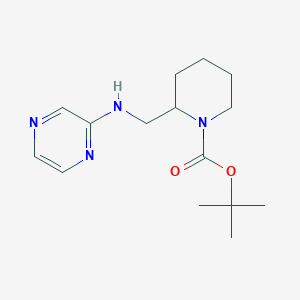
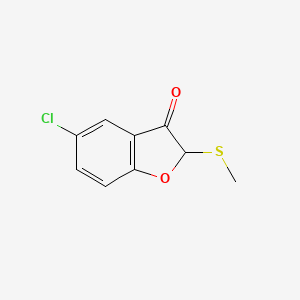
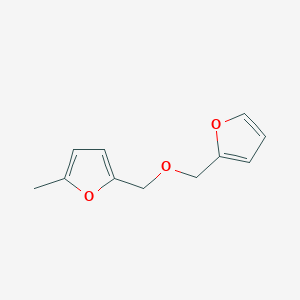
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8718000.png)
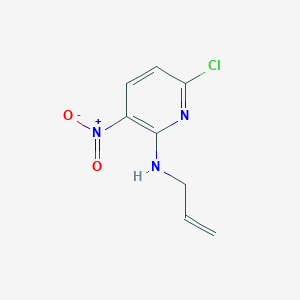
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate](/img/structure/B8718016.png)
